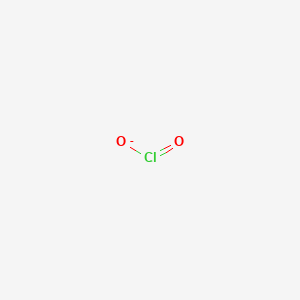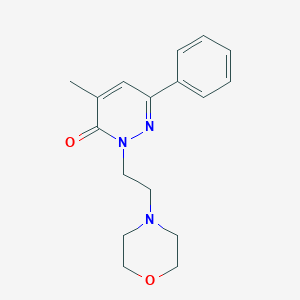
4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one selectively blocks the activity of mGluR5, which is involved in the regulation of synaptic plasticity, neuronal excitability, and neurotransmitter release. By blocking mGluR5, 4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one reduces glutamatergic transmission, which can have a therapeutic effect in various neurological and psychiatric disorders.
生化和生理效应
4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of glutamate, increase the expression of brain-derived neurotrophic factor (BDNF), and reduce the activation of microglia. It has also been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and reduce the symptoms of Parkinson's disease in animal models.
实验室实验的优点和局限性
4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one has several advantages for lab experiments. It is a highly selective and potent antagonist of mGluR5, which makes it a valuable tool for studying the role of mGluR5 in various neurological and psychiatric disorders. However, 4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one has some limitations, including its poor solubility in water and its potential to interact with other receptors and ion channels.
未来方向
There are several future directions for the study of 4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one. One direction is the development of more selective and potent mGluR5 antagonists that can be used in clinical trials for various neurological and psychiatric disorders. Another direction is the investigation of the role of mGluR5 in the development of neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Finally, the potential therapeutic applications of 4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one in other disorders, such as epilepsy and traumatic brain injury, should be explored.
合成方法
4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one can be synthesized by the reaction of 4-methyl-2-nitrobenzoic acid with ethyl 2-bromoacetate, followed by reduction with lithium aluminum hydride. The resulting compound is then reacted with 2-(4-morpholinyl)ethylamine to yield 4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one. The purity of the compound can be improved by recrystallization from ethanol.
科学研究应用
4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, addiction, and Parkinson's disease. It has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function.
属性
CAS 编号 |
13300-10-2 |
|---|---|
产品名称 |
4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one |
分子式 |
C17H21N3O2 |
分子量 |
299.37 g/mol |
IUPAC 名称 |
4-methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C17H21N3O2/c1-14-13-16(15-5-3-2-4-6-15)18-20(17(14)21)8-7-19-9-11-22-12-10-19/h2-6,13H,7-12H2,1H3 |
InChI 键 |
MQDSAVMMYFZYIT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN(C1=O)CCN2CCOCC2)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC(=NN(C1=O)CCN2CCOCC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



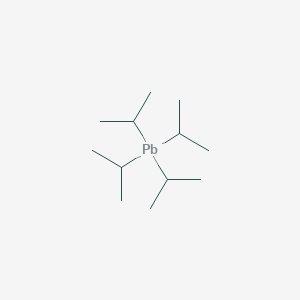

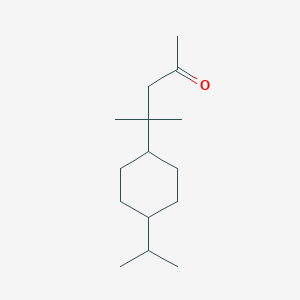
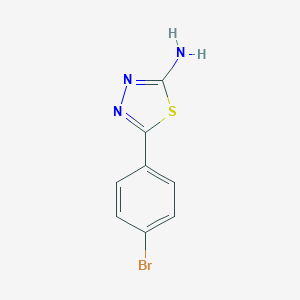
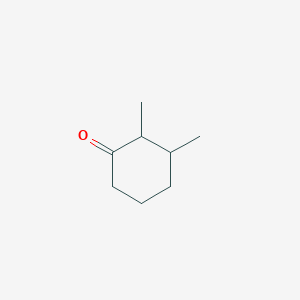
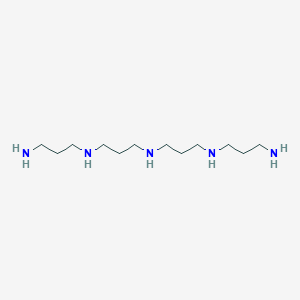
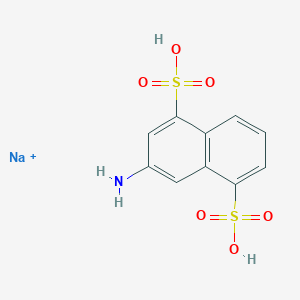
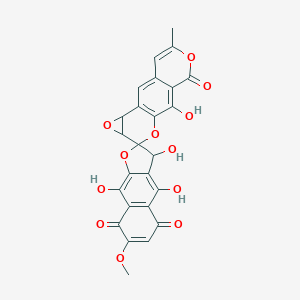
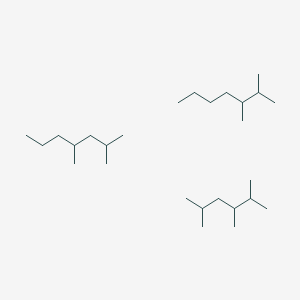
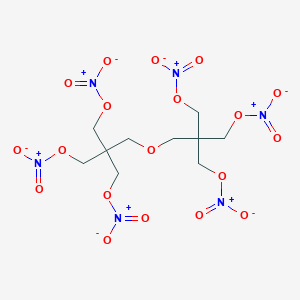
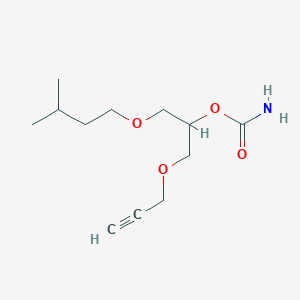
![Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B76156.png)
![3-[(E)-2-Phenylethenyl]benzonitrile](/img/structure/B76160.png)
